Hop-21(22)-ene solution
Overview
Description
Hop-21(22)-ene is a type of hopane, a class of chemical compounds that are pentacyclic triterpenoids. These compounds are known for their presence in crude oils and their resistance to biodegradation, making them useful as biomarkers in geochemical studies. Hopanes are derived from bacteriohopanetetrol, a compound found in the cell walls of prokaryotic organisms, and can be found in a range of structures with varying carbon atom counts .
Synthesis Analysis
The synthesis of hop-21(22)-ene can involve catalytic hydropyrolysis, which is used to generate biomarker profiles from asphaltenes in oil seeps that have undergone severe biodegradation. This process can yield various hopanes, including hop-21(22)-ene . Additionally, squalene:hopene cyclase from Alicyclobacillus acidocaldarius can convert 1-methylidenesqualene and 25-methylidenesqualene into 30-methylidenehop-22(29)-ene, indicating a possible synthetic pathway for hop-21(22)-ene through the manipulation of squalene analogues .
Molecular Structure Analysis
The molecular structure of hop-21(22)-ene is characterized by its pentacyclic framework, which is common among hopanes. The stereochemistry of hopanes can be complex, with various isomers existing due to differences in the configuration at carbon atoms such as C-21. For example, the stereochemistry of migrated hopanes epimeric at C-21 has been studied, revealing the structural diversity within this class of compounds .
Chemical Reactions Analysis
Hop-21(22)-ene can undergo various chemical reactions, including osmium tetroxide oxidation, which leads to the formation of diols and conjugated ketones. The reaction mechanisms have been explored, and the products of such oxidations have been structurally characterized . These reactions are important for understanding the chemical behavior and potential transformations of hopanes in different environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of hop-21(22)-ene are influenced by its molecular structure. Hopanes are generally hydrophobic and exhibit high thermal stability. Their resistance to biodegradation is a key physical property that allows them to serve as conserved internal standards for assessing the biodegradation of crude oil. This property is crucial for environmental studies, such as estimating the cleansing of oil spills .
Scientific Research Applications
Phytochemical Investigations and Bioactivity Studies
Triterpenes in Maytenus robusta
The study on Maytenus robusta leaves led to the identification of various pentacyclic triterpenes including 3-oxo-21β-H-hop-22(29)-ene and 3β-hydroxy-21β-H-hop-22(29)-ene, among others. These compounds showed acetylcholinesterase inhibitory properties, which could have implications for neurodegenerative diseases treatment (G. Sousa et al., 2012).
Hopane-type Triterpenes and Their Bioactivities
Isolation from Cnidoscolus spinosus
Hopane-type triterpenes, including 3β-acetoxy-hop-22(29)-ene, were isolated from Cnidoscolus spinosus. These compounds displayed various bioactivities, such as anti-inflammatory effects and α-glucosidase inhibition, highlighting their potential for further pharmacological exploration (Fabiola A. López-Huerta et al., 2020).
Sedative Effects and Potential Applications
Non-Alcoholic Beer Study
The sedative effect of non-alcoholic beer containing hops was evaluated in healthy female nurses, demonstrating significant improvements in sleep quality. This study highlights the potential of hop components, particularly in non-alcoholic beverages, for promoting rest and relaxation (L. Franco et al., 2012).
Phytochemical Profiles and Potential Uses
Comprehensive Characterization of Hop Cones
An investigation into the morphological and phytochemical characteristics of hop cones over developmental stages revealed significant increases in terpenophenolics, correlating with glandular trichome development. This study provides a foundation for targeted metabolic profiling and quantitation of bioactive compounds in hops, applicable to other crops as well (A. Kavalier et al., 2011).
properties
IUPAC Name |
(3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h22-25H,9-19H2,1-8H3/t22-,23-,24+,25+,27-,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZFLMNNXKRPHN-DRTOFSRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80487234 | |
Record name | Hop-21(22)-ene solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80487234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysene | |
CAS RN |
1615-92-5 | |
Record name | Hop-21(22)-ene solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80487234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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